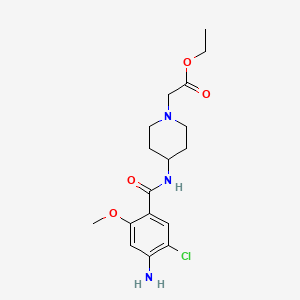
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with an ethyl acetate group and a benzamide moiety, which includes an amino, chloro, and methoxy functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate typically involves multiple steps:
Formation of the Benzamide Moiety: The initial step involves the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding benzoyl chloride using thionyl chloride.
Coupling with Piperidine: The benzoyl chloride is then reacted with piperidine to form the benzamide intermediate.
Introduction of the Ethyl Acetate Group: The final step involves the esterification of the piperidine nitrogen with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-chloro-2-methoxybenzamide: Shares the benzamide moiety but lacks the piperidine and ethyl acetate groups.
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)propanoate: Similar structure with a propanoate group instead of acetate.
Uniqueness
Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H24ClN3O4 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
ethyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |
InChI |
InChI=1S/C17H24ClN3O4/c1-3-25-16(22)10-21-6-4-11(5-7-21)20-17(23)12-8-13(18)14(19)9-15(12)24-2/h8-9,11H,3-7,10,19H2,1-2H3,(H,20,23) |
Clave InChI |
LSLQRZTYCUKARG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
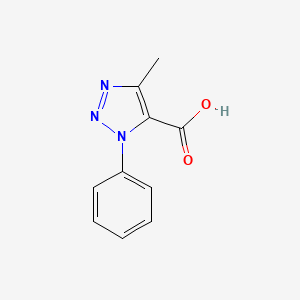
![2-((1H-benzo[d]imidazol-2-yl)methylene)malononitrile](/img/structure/B12825244.png)

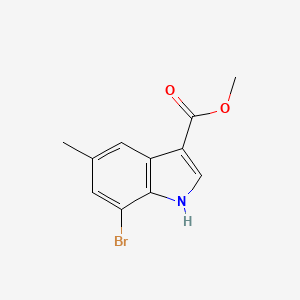
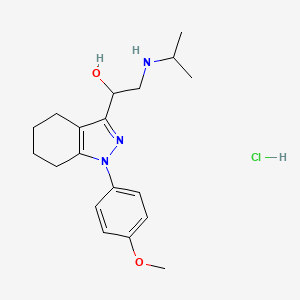
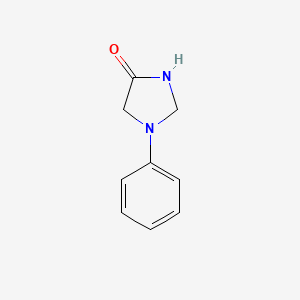
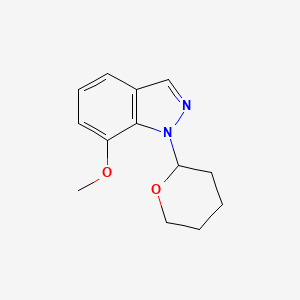
![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
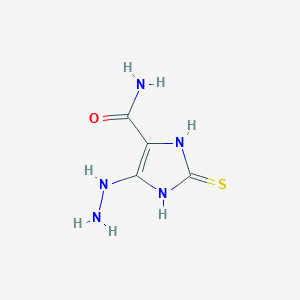
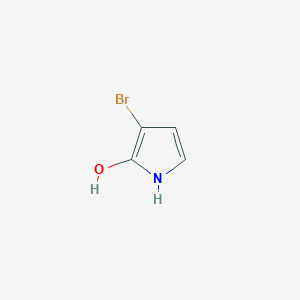
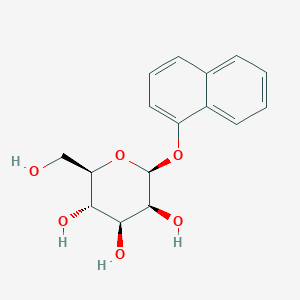
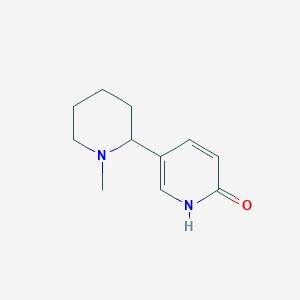
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
